![molecular formula C13H12FLiN2O3 B2629386 Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197052-96-1](/img/structure/B2629386.png)

Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

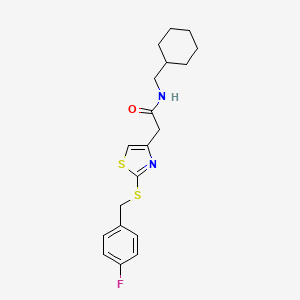

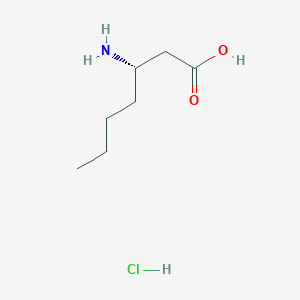

The compound is a lithium salt of a carboxylate that contains a benzo[d]imidazole ring and a tetrahydropyran ring. Benzo[d]imidazole is a bicyclic heterocycle consisting of fused benzene and imidazole rings. Tetrahydropyran is a saturated six-membered ring with one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the benzo[d]imidazole and tetrahydropyran rings, as well as the carboxylate group. The lithium ion would be associated with the carboxylate group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the polar carboxylate group could impact its solubility in different solvents .Scientific Research Applications

Fluoroalkyl-Substituted Lithium 1,3-Diketonates

Fluoroalkyl-substituted lithium 1,3-diketonates have been studied for their reactions with hetarylhydrazines to produce hetaryl-substituted pyrazoles. These reactions demonstrate the utility of lithium-based reagents in synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals (Boltacheva et al., 2014).

Imidazolium-Based Electrolyte Salts

Research into imidazolium functionalized imide-based electrolyte salts, such as lithium (fluorosulfonyl)((3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl)sulfonyl)imide) bis(trifluorosulfonyl)imide (LiFSMIPTFSI), highlights their application in developing high-performance lithium-ion batteries. These compounds exhibit good electrochemical stability, high lithium-ion conductivity, and improved battery performance, showcasing the role of lithium salts in enhancing energy storage technologies (Ahmed et al., 2019).

Synthesis of N-Heterocycle-Fused Compounds

A study on the convenient synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones indicates the importance of lithium-based reagents in creating complex organic molecules. These compounds have potential applications in drug development and material sciences due to their unique structural and functional properties (Dzedulionytė et al., 2022).

Electrophilic Fluorination of Imidazole Derivatives

The regioselective electrophilic fluorination of imidazole derivatives, facilitated by lithium-based reagents, exemplifies the chemical versatility and potential for creating fluorinated organic compounds. These reactions are crucial in medicinal chemistry for the synthesis of bioactive molecules with improved pharmacokinetic properties (Albertshofer & Mani, 2016).

Mechanism of Action

Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry, depending on its biological activity .

properties

IUPAC Name |

lithium;4-fluoro-1-(oxan-4-yl)benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3.Li/c14-9-2-1-3-10-11(9)15-12(13(17)18)16(10)8-4-6-19-7-5-8;/h1-3,8H,4-7H2,(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWCNQQCDFWHEB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1COCCC1N2C3=C(C(=CC=C3)F)N=C2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FLiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2629309.png)

![2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2629310.png)

![1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2629313.png)

![4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2629316.png)

![1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2629318.png)

![N-(2,2,2-Trifluoroethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629321.png)